molecular formula C18H17N3O3 B7685546 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide

Cat. No.: B7685546
M. Wt: 323.3 g/mol
InChI Key: PSXPDZPTEFFCPC-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a propanamide chain terminating in an N-phenyl group. The 1,2,4-oxadiazole core is a heterocyclic moiety known for its metabolic stability and electronic properties, making it a common scaffold in medicinal chemistry. This compound is structurally analogous to bioactive molecules targeting enzymes, receptors, or microbial systems .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-7-13(8-10-15)18-20-17(24-21-18)12-11-16(22)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPDZPTEFFCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propanoic Acid Activation

The propanamide backbone originates from 3-(4-methoxyphenyl)propanoic acid, which is activated as an acid chloride or mixed anhydride. For example:

  • 3-(4-Methoxyphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) to yield 3-(4-methoxyphenyl)propanoyl chloride. This intermediate reacts with aniline in the presence of a base (e.g., aqueous Na₂CO₃) to form N-phenyl-3-(4-methoxyphenyl)propanamide .

Reaction Conditions :

StepReagentsSolventTemperatureYield
Acid chloride formationSOCl₂TolueneReflux, 4 h92%
AmidationAniline, Na₂CO₃DCM0°C → RT, 12 h85%

Functionalization for Oxadiazole Formation

The β-position of the propanamide chain is functionalized to introduce a nitrile group, a prerequisite for oxadiazole synthesis:

  • 3-(4-Methoxyphenyl)-N-phenylpropanamide undergoes bromination at the β-carbon using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

  • The resulting 3-bromo-N-phenylpropanamide is substituted with potassium cyanide (KCN) to form 3-cyano-N-phenylpropanamide .

Key Data :

  • Bromination yield: 78% (CCl₄, 12 h).

  • Cyanide substitution yield: 65% (DMF, 24 h).

1,2,4-Oxadiazole Ring Construction

Amidoxime Intermediate Synthesis

The nitrile group is converted to an amidoxime via hydroxylamine treatment:

  • 3-cyano-N-phenylpropanamide reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (8 h), yielding 3-amidoximo-N-phenylpropanamide .

Optimization Notes :

  • Excess hydroxylamine (2.5 equiv) improves conversion (>90%).

  • pH control (7–8) prevents side reactions.

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with a carboxylic acid derivative. For the target compound:

  • 3-Amidoximo-N-phenylpropanamide reacts with 4-methoxybenzoyl chloride in pyridine at 100°C (6 h), forming the 1,2,4-oxadiazole ring via nucleophilic acyl substitution.

Reaction Metrics :

ParameterValue
SolventPyridine
Temperature100°C
Time6 h
Yield72%

Mechanistic Insight :
The reaction proceeds through a tandem O-acylation and intramolecular cyclization, driven by the electron-withdrawing nature of the oxadiazole ring.

Alternative Method: Oxadiazole-Preformed Coupling

Synthesis of 5-(4-Methoxyphenyl)-1,2,4-oxadiazole

A standalone oxadiazole intermediate is prepared via:

  • Condensation of 4-methoxybenzamide with chlorocarbonyl isocyanate, followed by cyclization with hydroxylamine.

Propanamide-Oxadiazole Conjugation

The oxadiazole is coupled to the propanamide chain using Mitsunobu or Ullmann conditions:

  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid reacts with 3-amino-N-phenylpropanamide using EDCI/HOBt in DMF (24 h, RT).

Yield Comparison :

Coupling MethodYield
Mitsunobu58%
Ullmann41%

Critical Analysis of Methodologies

Pathway A vs. Pathway B

  • Pathway A (late-stage oxadiazole): Higher overall yield (72%) but requires stringent pH control during amidoxime formation.

  • Pathway B (pre-formed oxadiazole): Modular but suffers from lower coupling efficiency due to steric hindrance.

Byproduct Formation and Mitigation

  • Major Byproduct : Over-cyclization to 1,3,4-oxadiazoles (reduced by using anhydrous pyridine).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : δ 8.2 (s, 1H, NH), 7.6–6.8 (m, 9H, aromatic), 3.8 (s, 3H, OCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂).

  • IR : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxadiazole).

Industrial Scalability and Green Chemistry Considerations

Solvent Optimization

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (68%).

Catalytic Improvements

  • Use of nano-ZnO catalysts in cyclization steps enhances reaction rates by 30% .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can produce various amine-containing compounds .

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is C22H24N4O5C_{22}H_{24}N_{4}O_{5} with a molecular weight of approximately 456.51476 g/mol. The compound features an oxadiazole ring which is known for its bioactive properties.

Pharmaceutical Applications

The oxadiazole derivatives are widely recognized for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that compounds like this compound exhibit potential as:

  • Antitumor Agents : Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, a derivative with similar structural features demonstrated significant cytotoxicity against breast cancer cells in vitro .
  • Antimicrobial Activity : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent .

Material Science

In addition to pharmaceutical applications, this compound may have implications in material science:

  • Polymeric Materials : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research has indicated that polymers containing oxadiazole groups exhibit improved resistance to thermal degradation .

Biological Studies

The biological activity of the compound extends to its role in various biochemical pathways:

  • Enzyme Inhibition : Certain studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design targeting metabolic disorders .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of a series of oxadiazole derivatives similar to our compound on human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were screened against Gram-positive and Gram-negative bacteria. The results revealed that compounds with the oxadiazole ring showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects, ring modifications, and inferred physicochemical or biological properties.

Structural Analogues with Varied Aromatic Substitutions

  • N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide (): Key Differences: The 4-methoxyphenyl group is replaced with a 3-(trifluoromethyl)phenyl group, and the N-phenyl substituent is substituted with 2,3-dimethylphenyl. The dimethylphenyl group introduces steric hindrance, which may reduce binding affinity to flat receptor pockets .
  • N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide ():

    • Key Differences : The 1,2,4-oxadiazole ring is replaced with a tetrazole ring, and the propanamide chain includes an additional ethoxyphenyl group.
    • Implications : Tetrazole is a bioisostere for carboxylic acids, offering improved metabolic stability and altered polarity. The ethoxy group may modulate solubility and pharmacokinetics .

Analogues with Modified Heterocyclic Cores

  • N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide ():

    • Key Differences : Incorporates a 1,3,4-oxadiazole isomer and a sulfanyl-methyl linker.
    • Implications : The 1,3,4-oxadiazole isomer exhibits distinct electronic properties and hydrogen-bonding capacity. The sulfur atom in the sulfanyl group may enhance oxidative stability or participate in covalent binding .
  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (): Key Differences: The propanamide-N-phenyl chain is replaced with a piperidine ring. The lack of an amide group reduces hydrogen-bond donor capacity, which may affect target engagement .

Analogues with Functional Group Additions

  • N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide (): Key Differences: A phenoxymethyl group is appended to the oxadiazole, and the propanamide chain includes a phenylthio substituent. Implications: The phenoxy group increases steric bulk, while the thioether linkage may alter redox properties or metabolic pathways .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Differences Implications References
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide Reference compound Baseline for comparison
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-(Trifluoromethyl)phenyl; 2,3-dimethylphenyl Enhanced lipophilicity; steric hindrance
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide Tetrazole replaces oxadiazole; ethoxyphenyl substituent Bioisosteric substitution; altered solubility
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Piperidine replaces propanamide-N-phenyl Increased basicity; reduced hydrogen-bonding
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide Phenoxymethyl and phenylthio groups Increased steric bulk; redox activity modulation

Research Findings and Implications

  • Antimicrobial Potential: Analogues like those in and , which feature oxadiazole rings, have demonstrated activity against Mycobacterium tuberculosis and other pathogens, hinting at possible antimicrobial applications .
  • Antioxidant Activity : Propanamide derivatives with hydroxamic acid groups () show radical-scavenging effects in DPPH and β-carotene assays, suggesting the target compound could be explored for antioxidant properties .
  • Metabolic Stability : The 1,2,4-oxadiazole core and bioisosteric replacements (e.g., tetrazole) may confer resistance to enzymatic degradation, a critical factor in drug design .

Biological Activity

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H19N3OC_{19}H_{19}N_{3}O, with a molecular weight of 305.37 g/mol. Its structure features an oxadiazole ring linked to a phenylpropanamide group, which contributes to its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/mL
This compoundE. coli10 µg/mL

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.

3. Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antimicrobial efficacy. The results showed that the compound exhibited potent activity against both gram-positive and gram-negative bacteria, with a focus on its ability to disrupt biofilm formation.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation highlighted the anti-inflammatory mechanisms of related oxadiazole compounds using murine models. The study revealed that treatment with these compounds significantly reduced inflammation markers and improved clinical outcomes in models of rheumatoid arthritis.

Q & A

Basic: What synthetic methodologies are used to prepare 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide, and what are the critical reaction parameters?

Answer:
The synthesis typically involves coupling reactions between oxadiazole precursors and propanamide derivatives. Key steps include:

  • Oxadiazole ring formation : Reacting 4-methoxyphenylhydrazine with thiocarbonyl or carbonyl precursors under acidic conditions (e.g., HCl or H₂SO₄ in ethanol/methanol) to form the 1,2,4-oxadiazole core .
  • Propanamide coupling : Using reagents like EDC/HOBt or DCC to conjugate the oxadiazole intermediate with N-phenylpropanamide under inert atmospheres .
  • Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric control of coupling agents to minimize side products. Reaction progress is monitored via TLC or HPLC .

Basic: What spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C18H16N3O3: 322.1189) .
  • HPLC : Purity >95% assessed using C18 columns with acetonitrile/water gradients .
  • XRD (if crystallized) : Resolves bond lengths and angles, though limited by crystal quality .

Basic: How does the compound behave under varying pH and temperature conditions?

Answer:

  • Stability : Stable at neutral pH (6–8) and room temperature for >48 hours. Degrades in acidic (pH <3) or alkaline (pH >10) conditions, forming hydrolyzed products (e.g., carboxylic acid derivatives) .
  • Thermal stability : Decomposition observed >200°C via TGA, with exothermic peaks in DSC correlating to oxadiazole ring breakdown .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Anticancer : Moderate activity (IC50 ~10–20 µM) against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via apoptosis induction .
  • Anti-inflammatory : Inhibits COX-2 (60% at 50 µM) in RAW 264.7 macrophage models .
  • Neuroactivity : Preliminary docking studies suggest affinity for serotonin receptors (5-HT2A, Ki ~150 nM), though in vitro validation is pending .

Advanced: How can synthetic yields be optimized for large-scale (>10 g) production?

Answer:

  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yield from 65% to 85% .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency (yield increase by 15–20%) .
  • Workflow automation : Continuous flow reactors minimize intermediate isolation losses .

Advanced: How to resolve contradictions between XRD structural data and NMR/DFT calculations?

Answer:

  • Multi-method validation : Compare XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest crystal packing effects .
  • Dynamic NMR : Assess conformational flexibility in solution (e.g., hindered rotation of the methoxyphenyl group) to explain deviations .

Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer models?

Answer:

  • Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase inhibition assays : Screen against a panel of 100+ kinases (e.g., EGFR, AKT) using ADP-Glo™ kits .
  • CRISPR-Cas9 knockouts : Validate target pathways (e.g., apoptosis regulators like Bcl-2) in isogenic cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core modifications : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) substituents to assess electronic effects .
  • Propanamide chain variations : Introduce methyl or ethyl groups at the α-position to evaluate steric impacts on receptor binding .
  • Bioisosteric replacements : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole to probe ring-specific interactions .

Advanced: What are the degradation pathways under accelerated stability testing (40°C/75% RH), and how are degradation products characterized?

Answer:

  • Hydrolysis : Oxadiazole ring opens to form a diamide intermediate, confirmed by LC-MS (m/z 340.2 → 297.1) .
  • Oxidation : Methoxy group converts to quinone under oxidative stress (H2O2), detected via UV-Vis at 320 nm .
  • Characterization : Degradants isolated via preparative HPLC and structurally elucidated using 2D NMR (COSY, HSQC) .

Advanced: How can radiolabeled analogs (e.g., ¹⁴C or ³H) be synthesized for pharmacokinetic studies?

Answer:

  • ¹⁴C labeling : Introduce ¹⁴C at the propanamide carbonyl via reaction with ¹⁴C-acetic anhydride .
  • ³H labeling : Catalytic tritiation of a brominated precursor (e.g., 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl) intermediate) using Pd/BaSO4 and ³H2 gas .
  • Validation : Radiochemical purity assessed by radio-HPLC, with specific activity >50 Ci/mmol .

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